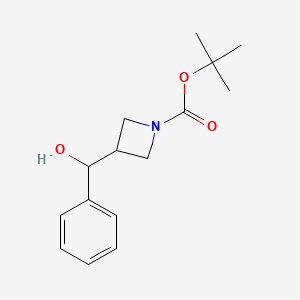

tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-[hydroxy(phenyl)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIKBSUWZYFZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with phenylmethanol under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate as an anticancer agent. Research indicates that derivatives of azetidine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that certain azetidine derivatives exhibited selective cytotoxicity against human cancer cell lines, suggesting a promising avenue for developing new anticancer drugs .

1.2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's. The ability to modulate pathways involved in amyloid beta aggregation further supports its potential as a therapeutic agent for neurodegenerative conditions .

Synthetic Applications

2.1. Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it suitable for synthesizing more complex molecules. Continuous flow synthesis methods have been developed to enhance the efficiency and yield of reactions involving this compound, demonstrating its utility in modern synthetic chemistry .

2.2. Reaction with Electrophiles

The compound can react with various electrophiles, leading to the formation of substituted azetidines. This reactivity is crucial for developing new compounds with tailored biological activities. For example, reactions involving benzaldehyde have been optimized to produce specific derivatives that exhibit enhanced biological properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate with structurally related azetidine derivatives, highlighting substituent variations, molecular properties, and synthetic performance:

Key Comparisons

In contrast, smaller substituents like methyl (e.g., ) or cyano groups reduce steric hindrance but lack aromatic binding capacity . Compounds with electron-withdrawing groups (e.g., cyano in ) exhibit altered reactivity in nucleophilic substitutions compared to the electron-neutral hydroxy(phenyl)methyl group .

Solubility and Reactivity :

- Morpholine-containing derivatives () demonstrate superior aqueous solubility due to the polar morpholine ring, whereas the target compound’s phenyl group reduces hydrophilicity .

- The methoxymethyl group in increases hydrophilicity but introduces acid sensitivity, unlike the stable tert-butyl-protected hydroxy(phenyl)methyl group .

Synthetic Efficiency: Dual-substituted derivatives (e.g., ) achieve higher yields (64–83%) due to optimized reaction conditions, while sterically hindered compounds (e.g., ) show lower yields (42%) . The target compound’s synthesis likely requires chiral resolution steps, which are unnecessary for achiral derivatives like tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate .

Biological Relevance :

- Hydroxy(phenyl)methyl and 3-hydroxyphenyl derivatives () are prioritized in drug discovery for their hydrogen-bonding capabilities, whereas morpholine-containing analogs () are explored for CNS permeability .

- The target compound’s stereochemistry mimics natural product scaffolds, enhancing its utility in enantioselective kinase inhibitor design .

Biological Activity

tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique azetidine ring structure, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 249.3 g/mol. The presence of the tert-butyl group and the hydroxymethyl substituent on the azetidine ring contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound's hydroxymethyl group may facilitate hydrogen bonding with active sites on proteins, potentially modulating their activity. This interaction can lead to various biochemical pathways being activated or inhibited, which is critical in therapeutic contexts.

Anticancer Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.65 - 2.41 |

| HeLa | 2.41 |

| A549 | 1.93 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .

Antimicrobial Activity

In addition to anticancer properties, azetidine derivatives have been explored for their antimicrobial activities. The structural characteristics of this compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in microbes .

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in preclinical models:

- Study on MCF-7 Cells : A derivative similar to this compound was evaluated for its cytotoxic effects on MCF-7 cells. The study found that the compound significantly increased apoptosis markers (caspase-3/7 activity), indicating its potential as an anticancer agent .

- Antimicrobial Screening : Another study assessed various azetidine compounds against common bacterial strains, revealing that certain derivatives exhibited potent antibacterial activity, suggesting a possible application in treating bacterial infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors. The synthetic routes often include:

- Formation of the azetidine ring via cyclization reactions.

- Introduction of functional groups through selective substitution reactions.

These synthetic strategies allow for the generation of various analogs that can be screened for enhanced biological activities.

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate, and what are the critical reaction conditions?

The synthesis typically involves multi-step procedures, including azetidine ring functionalization and protection/deprotection strategies. For example, Boc-protected azetidine intermediates (e.g., tert-butyl 3-(iodomethyl)azetidine-1-carboxylate) are coupled with hydroxy(phenyl)methyl groups via nucleophilic substitution or cross-coupling reactions. Key conditions include:

- Use of anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis of the Boc group.

- Catalysts such as palladium or nickel complexes for coupling steps (e.g., carboboration reactions) .

- Purification via flash chromatography or C18 column chromatography, yielding 21–63% depending on substituents and reaction scale .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate, and what key spectral features should researchers expect?

- 1H/13C NMR : The Boc group shows a characteristic singlet at ~1.4 ppm (for tert-butyl protons) and a carbonyl carbon signal at ~155 ppm. The azetidine ring protons resonate between 3.0–4.5 ppm, while the hydroxy(phenyl)methyl group exhibits aromatic peaks at 6.5–7.5 ppm and a broad OH signal (~2–5 ppm) .

- HRMS : Accurate mass analysis confirms the molecular ion peak ([M+H]+ or [M+Na]+) with a mass error <5 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (Boc, ~1700 cm⁻¹) and O–H (hydroxy, ~3200–3600 cm⁻¹) are critical for functional group verification.

Q. What are the primary safety considerations when handling tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate in laboratory settings?

- GHS Hazards : Skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) are common for related azetidine derivatives. Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage : Store in a cool, dry place under nitrogen to prevent Boc group degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate during synthesis, particularly in coupling and protection steps?

- Catalyst Screening : Test palladium (e.g., Pd(PPh3)4) vs. nickel catalysts for cross-coupling efficiency. Nickel-based systems may improve selectivity for sterically hindered substrates .

- Stoichiometry : Use a 1.5–2.0 molar excess of the hydroxy(phenyl)methyl precursor to drive the reaction to completion.

- Temperature Control : Lower temperatures (0–20°C) reduce side reactions during Boc deprotection, while higher temperatures (60–80°C) accelerate coupling steps .

Q. What strategies are recommended for resolving contradictions in spectroscopic data, such as unexpected peaks in NMR spectra?

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon interactions. For example, distinguish azetidine ring protons from aromatic protons via HSQC .

- Chiral HPLC : Resolve enantiomers if the hydroxy(phenyl)methyl group introduces stereochemical complexity.

- Elemental Analysis : Confirm purity (>95%) to rule out impurities causing anomalous peaks .

Q. How does the stereochemistry of the hydroxy(phenyl)methyl group influence the reactivity and downstream applications of this compound?

- Diastereomer Separation : Use chiral stationary phases (e.g., Chiralpak AD-H) or diastereomeric salt formation to isolate enantiomers. The R vs. S configuration can alter hydrogen-bonding interactions in drug-target binding .

- Reactivity Differences : The stereochemistry may affect oxidation rates (e.g., conversion of the hydroxyl group to a ketone) or nucleophilic substitution pathways .

Q. What are the potential degradation pathways of tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate under acidic/basic conditions, and how can they be mitigated?

- Acidic Conditions : The Boc group hydrolyzes to form azetidine-3-(hydroxy(phenyl)methyl)carboxylic acid. Stabilize by maintaining pH >4 during reactions .

- Basic Conditions : The hydroxyl group may deprotonate, leading to elimination or oxidation. Use buffered solutions (pH 7–8) and antioxidants (e.g., BHT) .

- Thermal Degradation : Monitor via TGA/DSC; store at –20°C to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.